O-Methyl Malathion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

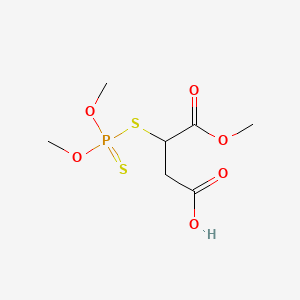

O-Methyl Malathion is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a methoxy group, contributing to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Malathion typically involves the reaction of dimethyl dithiophosphoric acid with a suitable butanoic acid derivative. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of O-Methyl Malathion is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Methyl Malathion undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

O-Methyl Malathion has been extensively studied for its applications in:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific enzymes.

Industry: Utilized in the formulation of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds irreversibly to the active site of the enzyme, preventing the normal substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s function, leading to various biochemical effects. The molecular targets include cholinesterase enzymes, which play a crucial role in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Malathion: An organophosphate insecticide with a similar phosphorothioate group.

Parathion: Another organophosphate compound used as an insecticide.

Diazinon: A widely used organophosphate pesticide.

Uniqueness

O-Methyl Malathion is unique due to its specific structural features, such as the combination of a methoxy group and a phosphorothioate group. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions and its effectiveness as an enzyme inhibitor further distinguish it from other similar compounds.

Biological Activity

O-Methyl Malathion, a derivative of the organophosphorus pesticide Malathion, is widely recognized for its biological activity, particularly as an insecticide. This article explores the compound's biological effects, mechanisms of action, and implications for health and the environment, drawing on diverse research findings.

Overview of O-Methyl Malathion

O-Methyl Malathion is primarily used in agricultural settings to control a variety of pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. By phosphorylating serine residues at the active site of AChE, this compoundleads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic synapses in both central and peripheral nervous systems .

The biological activity of this compoundcan be summarized through several key mechanisms:

- AChE Inhibition : The primary mechanism involves the irreversible binding to AChE, leading to neurotoxic effects characterized by muscle spasms, paralysis, and potentially death in insects and other organisms .

- Oxidative Stress Induction : Exposure to this compoundhas been shown to elevate levels of lipid peroxidation and alter antioxidant enzyme activities in various organisms. For instance, studies indicate that malathion exposure down-regulates ascorbate peroxidase (APX) and glutathione reductase (GR), while up-regulating catalase (CAT) and superoxide dismutase (SOD) .

- Genotoxic Effects : Research using bioindicator species such as Allium cepa has demonstrated that this compoundcan induce chromosomal aberrations and micronuclei formation, suggesting potential mutagenic properties .

Case Studies

- Cytotoxicity and DNA Damage : A study assessing the cytotoxic effects of malathion on root systems found that exposure led to significant DNA damage across various concentrations. The study reported that malathion application caused a reduction in cell division rates and impaired root elongation kinetics .

- Developmental Neurotoxicity : Another investigation into the developmental effects of malathion revealed impairments in spatial learning and recognition memory in male rats exposed during critical developmental periods. This suggests that early-life exposure may have lasting neurobehavioral consequences .

- Biomonitoring Data : In human studies, biomonitoring has shown that malathion metabolites can be detected in urine following exposure. The primary metabolites include monomethyl malathion (MMA) and dimethyl malathion (DMP), which reflect recent exposure levels and biological effects .

Data Summary

The following table summarizes key findings related to the biological activity of O-Methyl Malathion:

Properties

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6PS2/c1-11-7(10)5(4-6(8)9)16-14(15,12-2)13-3/h5H,4H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFDKVKDDRTEKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)SP(=S)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858059 |

Source

|

| Record name | 3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55733-40-9 |

Source

|

| Record name | 3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.